6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-2-one core structure, along with various functional groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are performed on the chromen-2-one core to introduce the chloro and hydroxy groups at the desired positions.
Attachment of the piperazine moiety: The piperazine derivative is introduced through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate leaving group on the chromen-2-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness
6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-13-8-12-11(7-16(22)23-15(12)9-14(13)21)10-19-3-1-18(2-4-19)5-6-20/h7-9,20-21H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPGFYGLIFXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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